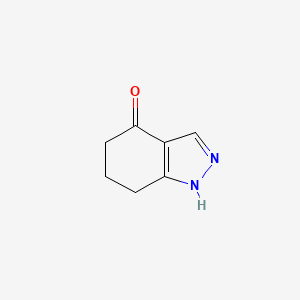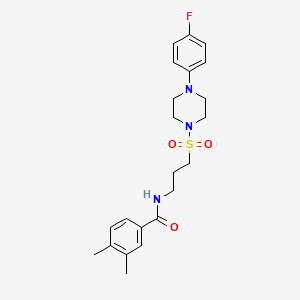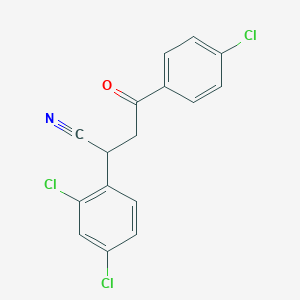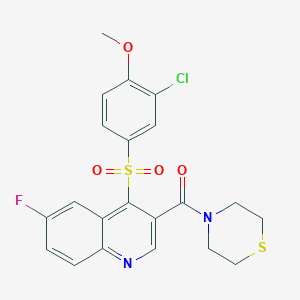
(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a chemical compound with a distinctive structure that encompasses a morpholine ring bonded to both ethoxyphenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves the following key steps:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenyl bromide, 4-(trifluoromethyl)aniline, and morpholine.
Reaction Conditions: : A palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, is employed to form the morpholine ring and connect it to the ethoxyphenyl and trifluoromethylphenyl groups. This reaction is carried out under an inert atmosphere, typically using a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: : The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to maximize yield and minimize costs. Key considerations include selecting cost-effective starting materials, optimizing reaction conditions to enhance efficiency, and implementing scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: : Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: : Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted derivatives at the morpholine or aromatic rings.
Scientific Research Applications
(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone has a wide range of scientific research applications:
Chemistry: : It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: : The compound is used in studies investigating its effects on various biological pathways and cellular processes.
Medicine: : Research focuses on its potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral properties.
Industry: : The compound is explored for use in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Depending on the specific application, it may influence pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2-Ethoxyphenyl)(2-(4-chlorophenyl)morpholino)methanone
(2-Methoxyphenyl)(2-(4-trifluoromethylphenyl)morpholino)methanone
(2-Ethoxyphenyl)(2-(4-fluorophenyl)morpholino)methanone
Uniqueness
The presence of the trifluoromethyl group in (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone distinguishes it from its analogs, contributing to unique electronic and steric properties. These properties can result in distinct biological activities and reactivity profiles.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c1-2-26-17-6-4-3-5-16(17)19(25)24-11-12-27-18(13-24)14-7-9-15(10-8-14)20(21,22)23/h3-10,18H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCOPCOTLUSVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Chloro-4-fluorophenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2573626.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)

![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)

![5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2573634.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B2573638.png)
![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)

![2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2573643.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2573644.png)
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)
